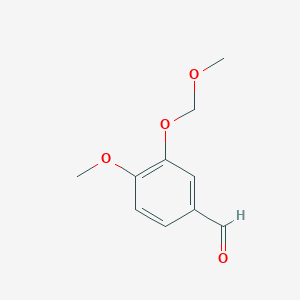

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Description

BenchChem offers high-quality 4-Methoxy-3-(methoxymethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(methoxymethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALCXORBYJTCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348697 | |

| Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-98-6 | |

| Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols: Nucleophilic Addition to MOM-Protected Isovanillin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nucleophilic Additions to Protected Isovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a crucial building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic phenol, necessitates the use of protecting groups to achieve selective transformations. The methoxymethyl (MOM) ether is a popular choice for protecting the phenolic hydroxyl group due to its stability under a range of reaction conditions, particularly those involving strong bases and nucleophiles, and its relatively straightforward removal under acidic conditions.[1][2]

This guide provides a comprehensive overview of the reaction conditions for nucleophilic addition to the aldehyde functionality of MOM-protected isovanillin (3-(methoxymethoxy)-4-methoxybenzaldehyde). As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. The ability to form new carbon-carbon bonds at the aldehyde position of this versatile intermediate opens up a vast chemical space for the development of novel molecular architectures.

The Cornerstone of Synthesis: Understanding the Nucleophilic Addition Mechanism

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophilic addition proceeds by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product. The MOM protecting group on the aromatic ring is specifically chosen for its inertness towards common nucleophiles like organometallics and enolates.[3][4]

Caption: General mechanism of nucleophilic addition to MOM-protected isovanillin.

A Comparative Analysis of Reaction Conditions for Key Nucleophilic Additions

The choice of nucleophile and reaction conditions is paramount in determining the success and efficiency of the addition reaction. The following table summarizes typical conditions for various classes of nucleophiles with MOM-protected isovanillin.

| Nucleophile Type | Reagent Example | Solvent(s) | Temperature (°C) | Key Considerations |

| Grignard Reagents | Methylmagnesium bromide (MeMgBr) | THF, Diethyl ether | -78 to 0 | Anhydrous conditions are critical. Slow addition of the Grignard reagent to the aldehyde is recommended to control the exotherm. |

| Organolithium Reagents | Phenyllithium (PhLi) | THF, Diethyl ether | -78 | Highly reactive and basic; requires strict anhydrous and inert atmosphere. Prone to side reactions if temperature is not controlled.[5] |

| Enolates (Reformatsky) | Ethyl bromoacetate, Zn | THF, Benzene | Reflux | The zinc-derived enolate is less basic than lithium enolates, offering good chemoselectivity.[6] |

| Phosphorus Ylides (Wittig) | Benzyltriphenylphosphonium chloride | THF, CH₂Cl₂ | 0 to RT | The choice of base (e.g., n-BuLi, NaH, NaOH) depends on the stability of the ylide. Can tolerate a wider range of functional groups.[2][7] |

| Phosphonate Carbanions (HWE) | Triethyl phosphonoacetate | THF, DMF | 0 to RT | Typically provides excellent E-selectivity for the resulting alkene. The base used is often a weaker base like NaH or K₂CO₃.[6][8] |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Grignard Addition for the Synthesis of a Secondary Alcohol

This protocol details the addition of methylmagnesium bromide to MOM-protected isovanillin to yield 1-(3-(methoxymethoxy)-4-methoxyphenyl)ethanol.

Materials:

-

MOM-protected isovanillin

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add MOM-protected isovanillin (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The slow addition is crucial to prevent side reactions and control the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. This protonates the alkoxide and neutralizes the excess Grignard reagent.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for Grignard addition to MOM-protected isovanillin.

Protocol 2: Wittig Olefination for Stilbene Synthesis

This protocol describes the synthesis of a stilbene derivative via the Wittig reaction of MOM-protected isovanillin with benzyltriphenylphosphonium chloride.[2][7]

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

MOM-protected isovanillin

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise to the stirred suspension. A deep orange or red color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Aldehyde Addition: Dissolve MOM-protected isovanillin (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography.

Post-Reaction Deprotection of the MOM Group

Following the successful nucleophilic addition, the MOM group can be readily removed to unveil the free phenol. Acid-catalyzed hydrolysis is the most common method.[1][9]

Protocol 3: Acid-Catalyzed MOM Deprotection

Materials:

-

MOM-protected alcohol (product from Protocol 1 or other additions)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve the MOM-protected alcohol in methanol.

-

Acidification: Add a catalytic amount of concentrated HCl (a few drops).

-

Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[6]

-

Neutralization: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

-

Berliner, M. A., & Belecki, K. (2005). 0.01 mol-% Zinc(II) salts catalyze the reaction between acetals and acid halides to provide haloalkyl ethers in near-quantitative yield in 1 - 4 h. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. [Link]

-

Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Different types of unsymmetrically protected diols are available from the methylene acetal in a one-pot procedure. Organic Letters, 11(22), 5138–5141. [Link]

-

Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]

-

Bajwa, N., & Jennings, M. P. (2008). Red-Al is an efficient chelation-controlled reducing reagent for acyclic acetal-protected R-hydroxy ketones. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

-

Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

Wittig Reaction. In Wikipedia. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

-

Reformatsky reaction. In Wikipedia. Retrieved from [Link]

-

University of Calgary. (n.d.). Wittig Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. MOM Ethers [organic-chemistry.org]

- 4. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents [patents.google.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

The Strategic deployment of MOM-Isovanillin in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

In the intricate tapestry of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the methoxymethyl (MOM) ether stands out for its reliability in safeguarding hydroxyl functionalities. When applied to isovanillin (3-hydroxy-4-methoxybenzaldehyde), a versatile and readily available building block, it unlocks a plethora of synthetic possibilities. This guide provides an in-depth exploration of the applications of MOM-isovanillin (3-(methoxymethoxy)-4-methoxybenzaldehyde) in the synthesis of key pharmaceutical intermediates, offering both the "why" and the "how" for researchers, scientists, and drug development professionals.

The Cornerstone: Why Protect Isovanillin?

Isovanillin is a valuable precursor in the pharmaceutical industry, notably in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds.[1][2] Its phenolic hydroxyl group, however, is nucleophilic and acidic, rendering it incompatible with a wide range of reaction conditions, particularly those involving strong bases or organometallic reagents. Protection of this hydroxyl group as a MOM ether effectively masks its reactivity, allowing for selective transformations at other sites of the molecule, primarily the aldehyde functional group. The MOM group is favored for its ease of introduction, stability across a broad spectrum of non-acidic reagents, and straightforward removal under mild acidic conditions.[3]

The Gateway: Synthesis of MOM-Isovanillin

The preparation of MOM-isovanillin is a routine yet critical first step. The selection of the appropriate base and solvent system is crucial to ensure high yields and purity.

Protocol: MOM Protection of Isovanillin

Objective: To protect the phenolic hydroxyl group of isovanillin as a methoxymethyl ether.

Materials:

-

Isovanillin

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isovanillin (1.0 eq) in anhydrous DCM or acetone, add the base (DIPEA, 1.5 eq or K₂CO₃, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add MOM-Cl (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude MOM-isovanillin, which can be purified by column chromatography on silica gel if necessary.

Data Presentation: Typical Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Isovanillin |

| Reagents | MOM-Cl, DIPEA/K₂CO₃ |

| Solvent | DCM/Acetone |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >95% |

Unlocking Synthetic Pathways: Applications of MOM-Isovanillin

The aldehyde functionality of MOM-isovanillin serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, leading to the synthesis of diverse and complex pharmaceutical intermediates.

Building the Core of Nature's Remedies: Tetrahydroisoquinoline Alkaloids via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a scaffold present in numerous natural products and pharmaceuticals with a wide range of biological activities.[4] MOM-isovanillin is an ideal aldehyde component for this reaction, particularly in the synthesis of intermediates for drugs like papaverine and dopamine receptor agonists.[5][6] The MOM group's stability under the acidic conditions of the Pictet-Spengler reaction is a key advantage.

dot

Caption: Pictet-Spengler reaction workflow.

Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate

Objective: To synthesize a MOM-protected tetrahydroisoquinoline intermediate via the Pictet-Spengler reaction of MOM-isovanillin and dopamine hydrochloride.

Materials:

-

MOM-isovanillin

-

Dopamine hydrochloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend MOM-isovanillin (1.0 eq) and dopamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Slowly add trifluoroacetic acid (2.0 eq) to the suspension.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation: Spectroscopic Data of a Representative Tetrahydroisoquinoline Intermediate

| Intermediate | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-(3'-(Methoxymethoxy)-4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 6.5-7.0 (m, 4H, Ar-H), 5.15 (s, 2H, O-CH₂-O), 4.0-4.2 (m, 1H, H-1), 3.85 (s, 3H, OCH₃), 3.50 (s, 3H, OCH₃), 2.7-3.2 (m, 4H, H-3, H-4) | 147.1, 145.9, 144.3, 143.8, 131.2, 128.5, 122.0, 115.4, 112.1, 111.8, 95.3, 56.1, 55.9, 55.2, 41.8, 28.9 |

Forging Carbon-Carbon Bonds with Nitroalkanes: The Henry (Nitroaldol) Reaction

The Henry reaction provides a reliable method for the formation of β-nitro alcohols, which are versatile intermediates that can be readily converted to β-amino alcohols, nitroalkenes, or α-hydroxy ketones.[7] These motifs are present in various pharmaceuticals, including beta-blockers.[8] The use of MOM-isovanillin in a Henry reaction allows for the construction of these crucial intermediates without interference from the phenolic hydroxyl group.

dot

Caption: Henry reaction workflow.

Protocol: Synthesis of a β-Nitro Alcohol Intermediate

Objective: To synthesize a β-nitro alcohol from MOM-isovanillin and a nitroalkane.

Materials:

-

MOM-isovanillin

-

Nitroethane

-

Tetrabutylammonium fluoride (TBAF) or another suitable base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve MOM-isovanillin (1.0 eq) and nitroethane (1.5 eq) in anhydrous THF.

-

Add a catalytic amount of TBAF (0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Creating Olefinic Scaffolds: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and ketones.[9] MOM-isovanillin can be reacted with various phosphonium ylides to generate stilbene and other olefinic derivatives, which are precursors to a range of pharmaceuticals, including combretastatins and other anticancer agents.[10]

dot

Caption: Wittig reaction workflow.

Protocol: Synthesis of a Stilbene Intermediate

Objective: To synthesize a MOM-protected stilbene derivative from MOM-isovanillin.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

MOM-isovanillin

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Add NaH (1.1 eq) portion-wise at 0 °C and stir for 1 hour at room temperature to generate the ylide (a deep orange/red color should develop).

-

Cool the ylide solution to 0 °C and add a solution of MOM-isovanillin (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent and purify the crude product by column chromatography to separate the desired stilbene from triphenylphosphine oxide.

Accessing Chiral Alcohols: The Grignard Reaction

The addition of Grignard reagents to the aldehyde of MOM-isovanillin provides access to secondary alcohols, which can be valuable chiral building blocks in drug synthesis.[11] The MOM protecting group is essential here, as the unprotected phenolic hydroxyl would quench the highly basic Grignard reagent.

dot

Caption: Grignard reaction workflow.

Protocol: Synthesis of a Secondary Alcohol Intermediate

Objective: To synthesize a secondary alcohol from MOM-isovanillin via a Grignard reaction.

Materials:

-

MOM-isovanillin

-

Methylmagnesium bromide (MeMgBr) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve MOM-isovanillin (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add the MeMgBr solution (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

The Final Step: Deprotection of the MOM Group

The removal of the MOM protecting group is typically the final step to unveil the free phenolic hydroxyl group in the target intermediate. This is usually achieved under mild acidic conditions.

Protocol: MOM Deprotection

Objective: To remove the MOM protecting group to yield the free phenol.

Materials:

-

MOM-protected intermediate

-

Hydrochloric acid (HCl) in methanol or another suitable acid

-

Methanol

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected intermediate in methanol.

-

Add a solution of HCl in methanol (e.g., 2 M) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent to obtain the deprotected product, which can be further purified if necessary.

Conclusion

MOM-isovanillin is a highly valuable and versatile intermediate in the synthesis of a wide array of pharmaceutical building blocks. The strategic use of the MOM protecting group allows for the selective manipulation of the aldehyde functionality through key carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important synthetic precursor in their drug discovery and development endeavors.

References

- BenchChem. (2025). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Isovanillin Synthesis. BenchChem Technical Support.

-

Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN111892507A - Synthesis method of high-purity dopamine hydrochloride.

- Google Patents. (n.d.). RU2647583C2 - Method for the preparation of papaverine hydrochloride.

- Google Patents. (n.d.). US20060004203A1 - Modified pictet-spengler reaction and products prepared therefrom.

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

- MDPI. (2016).

- MDPI. (2020). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock.

- MDPI. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Molecular Sciences, 22(16), 8784.

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Papaverine. PubChem. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(3), 1634-1695.

- National Center for Biotechnology Information. (2021). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 11(35), 21566-21586.

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

ResearchGate. (2018). During the Henry reaction, an aldehyde and nitroalkane form a β‐nitro alcohol which can dehydrate to give a nitroalkene. Retrieved from [Link]

-

ResearchGate. (n.d.). One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2022). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry, 20(2), 269-273.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry.

- Wiley Online Library. (2011). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

YouTube. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine. Retrieved from [Link]

-

YouTube. (2025, June 17). A Retrosynthetic Analysis of Aspidophytine. Retrieved from [Link]

-

EJPMR. (n.d.). SYNTHESIS AND HYPOGLYCEMIC EFFECT OF STILBENE DERIVATIVES. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

ChemRxiv. (2025, October 8). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. Isovanillin synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. researchgate.net [researchgate.net]

- 8. jmedchem.com [jmedchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2015181182A1 - Chiral diamine compounds for the preparation of chiral alcohol and chiral amine - Google Patents [patents.google.com]

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Methoxy-3-(methoxymethoxy)benzaldehyde

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Methoxy-3-(methoxymethoxy)benzaldehyde, a critical intermediate in the synthesis of various pharmaceutical and specialty chemical products. The protocol details a robust and scalable procedure starting from the readily available precursor, isovanillin. Emphasis is placed on the causal relationships behind procedural choices, process safety, and methods for ensuring high yield and purity. This guide is intended for researchers, chemists, and process development professionals engaged in multi-gram to kilogram-scale organic synthesis.

Introduction and Strategic Importance

4-Methoxy-3-(methoxymethoxy)benzaldehyde, also known as O-methoxymethyl isovanillin or MOM-isovanillin, serves as a pivotal protected building block in multi-step organic synthesis. The methoxymethyl (MOM) group provides a stable acetal protecting group for the phenolic hydroxyl of isovanillin (3-hydroxy-4-methoxybenzaldehyde), allowing for selective reactions at other positions of the molecule, particularly the aldehyde functionality. Its application is prevalent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

The primary objective of this protocol is to outline a safe, efficient, and scalable method for the synthesis of MOM-isovanillin. The chosen synthetic strategy involves the protection of isovanillin using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Scientific Rationale and Method Causality

The conversion of isovanillin to its MOM-protected derivative is a classic example of Williamson ether synthesis, adapted for the formation of an acetal. The selection of each component in this synthesis is critical for achieving high efficiency and purity on a large scale.

-

Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) This isomer of vanillin is selected for its commercial availability and cost-effectiveness. The key feature is the phenolic hydroxyl group at the C3 position, which is more acidic than an aliphatic alcohol and can be selectively deprotonated under mild basic conditions.

-

Protecting Agent: Chloromethyl Methyl Ether (MOM-Cl) MOM-Cl is a highly effective reagent for introducing the MOM protecting group onto hydroxyl functionalities.[1] However, it is classified as a potent human carcinogen, and its handling requires stringent safety protocols.[2][3] A safer and increasingly common industrial practice is the in situ generation of MOM-Cl from less hazardous precursors like dimethoxymethane and an acyl chloride (e.g., acetyl chloride), catalyzed by a Lewis acid.[1][4] This approach significantly minimizes exposure risks associated with storing and handling neat MOM-Cl.

-

Base: N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic, sterically hindered amine base like DIPEA (Hünig's base) is the ideal choice for this reaction. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. Unlike other amine bases such as triethylamine or pyridine, DIPEA's steric bulk prevents it from competing with the phenolic hydroxyl group as a nucleophile and reacting with MOM-Cl, thus minimizing the formation of unwanted quaternary ammonium salt by-products.[5]

-

Solvent: Dichloromethane (DCM) A polar aprotic solvent like DCM is preferred because it effectively dissolves the starting materials and reagents while remaining unreactive under the reaction conditions.[5] Its relatively low boiling point (39.6 °C) also facilitates easy removal during the work-up phase. For larger-scale operations, toluene can be a suitable alternative.[1]

The reaction proceeds via an SN2 mechanism where the phenoxide, formed by the deprotonation of isovanillin by DIPEA, acts as a nucleophile and attacks the electrophilic methylene carbon of MOM-Cl, displacing the chloride ion.

Large-Scale Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the title compound. Appropriate adjustments to equipment size and reagent quantities can be made for further scaling.

Materials and Equipment

-

Chemicals:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), >99% purity

-

N,N-Diisopropylethylamine (DIPEA), >99%, anhydrous

-

Chloromethyl methyl ether (MOM-Cl), solution in an appropriate solvent or generated in situ

-

Dichloromethane (DCM), anhydrous, >99.8%

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (Brine)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hexanes, ACS grade

-

Ethyl Acetate, ACS grade

-

-

Equipment:

-

5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and a reflux condenser with a nitrogen/argon inlet.

-

1 L pressure-equalizing dropping funnel.

-

Ice-water bath.

-

Rotary evaporator with a suitable trap.

-

Large separatory funnel (4 L).

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat. All operations involving MOM-Cl must be performed in a certified chemical fume hood.

-

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |

| Isovanillin | 152.15 | 0.657 | 1.0 | 100.0 g |

| DIPEA | 129.24 | 0.854 | 1.3 | 110.4 g (148 mL) |

| MOM-Cl | 80.51 | 0.789 | 1.2 | 63.5 g (56.2 mL) |

| Dichloromethane | - | - | - | 2.0 L |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the 5 L reaction flask with the overhead stirrer, temperature probe, and dropping funnel. The condenser with a nitrogen inlet is placed on the central neck. Ensure the system is dry and purge with nitrogen gas for 20-30 minutes to establish an inert atmosphere.

-

Reagent Charging: To the flask, add isovanillin (100.0 g, 0.657 mol) followed by anhydrous dichloromethane (2.0 L). Begin stirring to dissolve the solid. Once a clear solution is formed, add N,N-Diisopropylethylamine (148 mL, 0.854 mol).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (56.2 mL, 0.789 mol) to the dropping funnel. Add the MOM-Cl dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (DIPEA·HCl) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting isovanillin spot is no longer visible.

-

Work-up & Quenching:

-

Cool the reaction mixture back to 0-5 °C. Slowly quench the reaction by adding 1 L of deionized water.

-

Transfer the mixture to a 4 L separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 500 mL) to remove excess DIPEA.

-

Saturated NaHCO₃ solution (1 x 500 mL) to neutralize any remaining acid.

-

Brine (1 x 500 mL) to remove residual water.

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is obtained as a pale yellow oil or low-melting solid. For high purity, recrystallization is effective. Dissolve the crude product in a minimal amount of hot acetonitrile and allow it to cool slowly. The pure product will crystallize as a white to off-white solid.[6] Filter the crystals and dry them under vacuum.

-

Characterization: The final product should be a white to light yellow crystalline powder.

Experimental Workflow Diagram

Caption: Workflow for large-scale synthesis of MOM-isovanillin.

Critical Safety Considerations

-

Chloromethyl Methyl Ether (MOM-Cl): MOM-Cl is a highly toxic and carcinogenic substance with a high vapor pressure.[2][3][7] All manipulations must be conducted within a certified chemical fume hood. Users must wear appropriate PPE, including double gloves, a lab coat, and a face shield.[3] Consider in situ generation to avoid handling the neat reagent.[4] Any spills should be immediately neutralized with an appropriate quenching agent.

-

Dichloromethane (DCM): DCM is a suspected carcinogen and is volatile. Avoid inhalation of vapors and ensure work is performed in a well-ventilated area.

-

N,N-Diisopropylethylamine (DIPEA): DIPEA is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Pressure and Exotherm: The reaction is exothermic, especially during the addition of MOM-Cl. Slow, controlled addition and efficient cooling are essential to prevent a runaway reaction.

Troubleshooting and Process Optimization

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material, an additional small portion of MOM-Cl (0.1 eq) and DIPEA (0.1 eq) can be added, and the reaction can be stirred for a longer duration. Ensure all reagents and solvents are anhydrous, as water will consume the MOM-Cl.

-

Low Yield: Low yields can result from moisture in the reaction, incomplete reaction, or loss of product during the aqueous work-up. Ensure efficient extraction and proper drying of the organic layer.

-

Product Purity: If the product is oily or discolored after concentration, it may contain residual solvent or impurities. The recrystallization step is crucial for obtaining a high-purity, crystalline solid. If recrystallization is difficult, purification by column chromatography on silica gel may be necessary for smaller scales.

References

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from PubMed Central (PMC), NIH. [Link]

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from Erowid. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF METHYL 2,2-DIPHENYL-2-(1-METHOXYMETHOXY-1-PHENYLETHYL)ACETATE. Retrieved from Organic Syntheses. [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.

-

New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

-

Scharlab. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from Scharlab. [Link]

-

ScienceDirect. (2021, September 4). RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. Retrieved from ScienceDirect. [Link]

- Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from Organic Syntheses. [Link]

-

University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from University of Delaware. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

-

Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from Albert Einstein College of Medicine. [Link]

-

ResearchGate. (2025, August 6). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from PubChem. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nj.gov [nj.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 5. Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6 [smolecule.com]

- 6. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

Strategic Purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde via Automated Flash Column Chromatography: A Guide to Optimizing Purity and Yield

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This application note provides a comprehensive, field-tested protocol for the purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde, a critical intermediate in contemporary pharmaceutical synthesis. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles governing the separation, enabling researchers to troubleshoot and adapt the methodology. We detail a systematic approach, beginning with reaction workup and progressing through Thin-Layer Chromatography (TLC) for method development, culminating in an optimized automated flash column chromatography protocol. The causality behind the choice of stationary phase, mobile phase composition, and gradient elution is explained to ensure reproducibility and scalability. This document is intended for researchers, chemists, and process development professionals seeking a robust and efficient purification strategy.

Introduction and Strategic Overview

4-Methoxy-3-(methoxymethoxy)benzaldehyde, often referred to as MOM-protected vanillin, serves as a pivotal building block in the synthesis of numerous biologically active molecules. Its synthesis, typically achieved by the protection of the phenolic hydroxyl group of vanillin, often results in a crude mixture containing unreacted starting material, residual reagents, and side-products. The successful isolation of the target compound in high purity is paramount for the integrity of subsequent synthetic steps.

The purification strategy hinges on the polarity differences between the desired product and the primary impurities. The introduction of the non-polar methoxymethyl (MOM) ether group significantly reduces the polarity of the parent vanillin molecule. This change in polarity is the cornerstone of the chromatographic separation detailed herein.

Key Impurities and Their Chromatographic Behavior:

-

Vanillin (Starting Material): Possesses a free phenolic hydroxyl group, making it significantly more polar than the product. It will exhibit strong retention on a silica gel stationary phase.

-

4,5-Dimethoxy-1,2-bis(methoxymethoxy)benzene (Potential Side-Product): Lacks the aldehyde functionality, making it less polar than the target compound.

-

Reagents (e.g., MOM-Cl, base): Typically removed during aqueous workup, but trace amounts may persist.

This protocol employs normal-phase flash column chromatography, a technique that leverages a polar stationary phase (silica gel) and a less polar mobile phase to effectively separate compounds based on these polarity differences.

Foundational Principles: Method Development with TLC

Prior to committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be employed to determine the optimal mobile phase composition. The goal is to identify a solvent system that provides a clear separation between the product and all major impurities, with the product having a Retention Factor (R_f) between 0.25 and 0.40. An R_f in this range typically translates well to flash chromatography, allowing for efficient elution without excessively long run times.

Protocol: TLC Method Development

-

Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, spot the dissolved crude mixture onto the TLC plate's baseline.

-

Developing Solvents: Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). A good starting point is a range of Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 7:3, 1:1).

-

Development: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The aldehyde group of both the product and starting material will be UV active. Further visualization can be achieved by staining, for example, with a potassium permanganate dip.

-

Analysis: Calculate the R_f value for each spot. The ideal solvent system will show the product spot at an R_f of ~0.35, well-separated from the more polar vanillin spot (lower R_f) and any less polar byproducts (higher R_f).

Table 1: Representative TLC Data for Solvent System Optimization

| Hexane:Ethyl Acetate Ratio | Vanillin R_f | Product R_f | Observations |

| 9:1 | 0.05 | 0.15 | All spots are too low; insufficient elution. |

| 4:1 | 0.10 | 0.35 | Excellent separation; ideal for column. |

| 7:3 | 0.18 | 0.48 | Good separation, but R_f is slightly high. |

| 1:1 | 0.45 | 0.75 | Poor separation; excessive elution. |

Based on this empirical data, a 4:1 Hexane:Ethyl Acetate mixture is identified as the optimal isocratic mobile phase.

Protocol: Automated Flash Column Chromatography

This protocol assumes the use of a modern automated flash chromatography system equipped with a UV-Vis detector.

3.1. Materials and Equipment

-

Crude 4-Methoxy-3-(methoxymethoxy)benzaldehyde

-

Silica Gel (230-400 mesh) or pre-packed silica gel column

-

HPLC-grade Hexane

-

HPLC-grade Ethyl Acetate

-

Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)

-

Rotary Evaporator

3.2. Sample Preparation and Loading

The method of loading the crude sample onto the column is critical for achieving a high-resolution separation. Dry loading is strongly recommended to prevent band broadening that can occur with liquid injection, especially if the crude material has poor solubility in the initial mobile phase.

Protocol: Dry Loading

-

Weigh the crude product.

-

In a round-bottom flask, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add silica gel to the flask (typically 2-3 times the weight of the crude material).

-

Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

-

Load this dry powder into an empty solid load cartridge compatible with your flash system.

3.3. Chromatography Parameters and Execution

The parameters are derived directly from the preceding TLC analysis. The workflow is visualized in the diagram below.

Figure 1: Workflow for the purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde.

Table 2: Flash Chromatography Run Parameters

| Parameter | Value | Rationale |

| Stationary Phase | Pre-packed Silica Gel Column (size based on sample mass) | Silica gel is a polar stationary phase that effectively retains the polar impurities like vanillin. |

| Mobile Phase A | n-Hexane | A non-polar solvent that ensures baseline retention of all components. |

| Mobile Phase B | Ethyl Acetate | A moderately polar solvent used to increase the eluting strength of the mobile phase. |

| Equilibration | 2 column volumes (CV) of 5% Ethyl Acetate in Hexane | Prepares the column and ensures reproducible retention times. |

| Elution Method | Linear Gradient | A gradient provides a more efficient separation than an isocratic method, ensuring sharp peaks and reduced run time. |

| Gradient Profile | 0-2 CV: 5% B2-12 CV: 5% to 30% B12-15 CV: 30% B | Starts with low polarity to elute non-polar impurities, ramps up to elute the product, and holds to ensure complete elution. |

| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Optimized for efficiency and resolution based on the column manufacturer's recommendations. |

| Detection | UV, 254 nm and 310 nm | The benzaldehyde chromophore has strong absorbance at these wavelengths, allowing for sensitive detection of the product and aromatic impurities. |

3.4. Fraction Collection and Analysis

-

The automated system will collect fractions based on the UV chromatogram peaks.

-

Analyze the key fractions corresponding to the main peak by TLC (using the 4:1 Hexane:EtOAc system) to confirm their purity.

-

Combine all fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Methoxy-3-(methoxymethoxy)benzaldehyde as a white to off-white solid.

Figure 2: Conceptual diagram of the chromatographic separation process.

Conclusion and Best Practices

This application note provides a robust and reproducible method for the purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde. The key to success lies in the systematic preliminary work using TLC to define the separation parameters. By understanding the chemical principles of polarity and employing a gradient elution strategy, researchers can achieve high purity and yield, ensuring the quality of this critical synthetic intermediate. For optimal results, always use high-purity solvents and ensure the crude sample is fully dried onto the silica for solid loading.

References

-

Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49–54. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Introduction to Modern Flash Chromatography. (2015). Teledyne ISCO. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Troubleshooting & Optimization

how to improve the purity of synthesized 4-Methoxy-3-(methoxymethoxy)benzaldehyde

Technical Support Center: 4-Methoxy-3-(methoxymethoxy)benzaldehyde

A Guide to Synthesis Troubleshooting and Purification

Welcome to the technical support center for 4-Methoxy-3-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in achieving high purity for this versatile synthetic intermediate. We provide in-depth, experience-driven solutions to common problems encountered during its synthesis and purification.

The most prevalent synthesis route involves the protection of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) using a methoxymethyl (MOM) protecting group, typically with chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.[1][2] While straightforward in principle, this reaction can present several purification challenges.

Part 1: Troubleshooting Common Purity Issues (FAQs)

This section addresses the most frequently encountered problems during the synthesis of 4-Methoxy-3-(methoxymethoxy)benzaldehyde.

Question 1: My crude product is an oil or a low-melting solid that is difficult to handle. Is this normal, and how can I purify it?

Answer: Yes, this is a common observation. 4-Methoxy-3-(methoxymethoxy)benzaldehyde is reported as a colorless oil or a low-melting solid.[3] This physical state can make traditional recrystallization challenging.

-

Causality: The final product's low melting point means it may not readily form a stable crystal lattice at room temperature, especially if residual solvents or minor impurities are present, which can cause freezing-point depression.

-

Troubleshooting & Solutions:

-

High-Vacuum Drying: Ensure all volatile solvents (like dichloromethane from the reaction or ethyl acetate from the work-up) are thoroughly removed under high vacuum. This alone can sometimes facilitate solidification.

-

Column Chromatography: This is the most reliable method for purifying oily products. It separates compounds based on polarity.[4] A detailed protocol is provided in Part 2.

-

Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, short-path distillation under high vacuum can be effective for removing less volatile impurities.

-

Recrystallization from a Mixed-Solvent System: If the product is nearly pure, you can attempt recrystallization. Often, a mixed solvent system is required. Start by dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Cooling this mixture may induce crystallization.[5]

-

Question 2: My ¹H NMR spectrum shows a singlet around δ 9.8 ppm, but also a peak around δ 6.0 ppm and a phenolic -OH peak. What is this impurity?

Answer: The presence of a phenolic -OH peak and associated aromatic signals different from your product indicates the presence of unreacted starting material, vanillin .

-

Causality: This impurity arises from an incomplete reaction. Potential causes include:

-

Insufficient Reagents: The molar equivalents of MOM-Cl or the base (e.g., N,N-Diisopropylethylamine, DIPEA) were too low.[2]

-

Poor Reagent Quality: MOM-Cl can degrade upon storage. The base may contain water, which would quench the electrophile.

-

Suboptimal Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

-

-

Troubleshooting & Solutions:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The reaction is complete when the vanillin spot is no longer visible.

-

Purification: Vanillin is significantly more polar than the MOM-protected product due to its free hydroxyl group. It can be easily separated by flash column chromatography (see Protocol 2). Alternatively, a basic wash (e.g., with 1M NaOH) during the aqueous work-up can remove the acidic vanillin by converting it to its water-soluble sodium salt.[3]

-

Question 3: I see unexpected singlets in my NMR, particularly around δ 5.2 ppm and δ 3.5 ppm, but my mass spectrometry results look correct. What could be the issue?

Answer: This pattern strongly suggests accidental deprotection of the MOM group, leading to the reformation of vanillin. The MOM group is an acetal and is highly sensitive to acidic conditions.[1][6]

-

Causality:

-

Acidic Work-up: Using an acidic wash (e.g., 1M HCl) to neutralize the base during the work-up can cleave the MOM ether.[1][7]

-

Acidic Silica Gel: Some grades of silica gel can be sufficiently acidic to cause deprotection during column chromatography.[8] This can lead to streaking on the column and co-elution of the product and starting material.

-

Prolonged Storage: Storage in non-neutral conditions or in protic solvents can lead to slow hydrolysis.

-

-

Troubleshooting & Solutions:

-

Neutral Work-up: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to wash the organic layer after the reaction instead of a strong acid.[3]

-

Neutralize Silica Gel: If you suspect your silica is acidic, you can use silica gel that has been pre-treated with a base. This is done by slurrying the silica gel in a solvent system containing a small amount of a non-polar amine, like triethylamine (e.g., 1% triethylamine in the eluent), before packing the column.

-

Use an Alternative Stationary Phase: Alumina (neutral or basic) can be used as an alternative to silica gel for chromatography if acid sensitivity is a major concern.

-

Part 2: Purification & Analysis Protocols

This section provides detailed, step-by-step protocols for the purification and analysis of your synthesized product.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from the crude reaction mixture to the final, purified product.

Caption: Fig 1. Decision workflow for purification.

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This technique is exceptionally effective for separating aldehydes from non-aldehyde impurities.[9][10] The aldehyde reversibly forms a water-soluble adduct with sodium bisulfite, which can be separated via extraction.[11]

Materials:

-

Crude 4-Methoxy-3-(methoxymethoxy)benzaldehyde

-

Methanol

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate or Diethyl ether

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Deionized water

-

Separatory funnel

Procedure:

-

Dissolve the crude product in a minimal amount of methanol.

-

Transfer the solution to a separatory funnel and add 3-5 volumes of saturated aqueous NaHSO₃ solution.

-

Shake the funnel vigorously for 2-3 minutes. A white precipitate of the bisulfite adduct should form.

-

Add an equal volume of ethyl acetate and shake. Allow the layers to separate.

-

Drain and collect the aqueous layer containing the bisulfite adduct. Discard the organic layer which contains non-aldehyde impurities.

-

Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining impurities.

-

To regenerate the aldehyde, carefully add 10% NaOH solution dropwise to the aqueous layer until the pH is strongly basic (pH > 10). This will decompose the adduct.[12]

-

Extract the liberated aldehyde from the aqueous layer with two portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the standard method for purifying moderately non-polar organic compounds.[13]

Materials:

-

Silica gel (230-400 mesh)

-

Eluent: Hexanes and Ethyl Acetate

-

Glass column, collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes.

-

Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column bed.

-

Elution:

-

Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Less polar impurities will elute first.

-

Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate).

-

The desired product, 4-Methoxy-3-(methoxymethoxy)benzaldehyde, will elute as the polarity increases.

-

More polar impurities, like unreacted vanillin, will elute last or remain on the column.[4]

-

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

| Technique | Best For Removing | Advantages | Disadvantages |

| Bisulfite Adduct | Non-aldehyde impurities | Highly selective for aldehydes, scalable, cost-effective.[9] | Only removes non-aldehyde impurities; requires basic conditions for regeneration. |

| Column Chromatography | Most impurities (polar & non-polar) | High resolution, versatile for a wide range of impurities. | Can be time-consuming, uses large solvent volumes, potential for product decomposition on acidic silica.[9] |

| Recrystallization | Small amounts of soluble impurities | Can yield very high purity material if successful. | Difficult for oils or low-melting solids. |

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of non-volatile compounds like benzaldehyde derivatives.[14][15]

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the product in the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Run the analysis and record the chromatogram.

-

Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

References

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

DeVasher, R. B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Retrieved from [Link]

-

Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

- Google Patents. (2017). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

-

ACS Publications. (2005). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Retrieved from [Link]

- Google Patents. (1967). US3322833A - Preparation of aromatic aldehydes.

- Google Patents. (1984). US4474994A - Purification of vanillin.

-

Reddit. (2021). Stability of -OMOM protecting groups. Retrieved from [Link]

-

Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Vanillin. Retrieved from [Link]

-

ResearchGate. (2015). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. grokipedia.com [grokipedia.com]

- 7. MOM Ethers [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of commercial 4-Methoxy-3-(methoxymethoxy)benzaldehyde. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols to ensure the high purity required for sensitive downstream applications.

Introduction: Understanding the Purity Challenges

4-Methoxy-3-(methoxymethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is commonly prepared by the protection of the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a methoxymethyl (MOM) group.[1] Commercial batches of this aldehyde may contain residual starting materials, byproducts of the protection reaction, or degradants, which can interfere with subsequent synthetic steps. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Methoxy-3-(methoxymethoxy)benzaldehyde?

A1: Based on its primary synthetic route, the most probable impurity is the unreacted starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin) .[1] Other potential impurities include residual solvents from the synthesis and purification process (e.g., dichloromethane, N,N-diisopropylethylamine), and byproducts from the decomposition of the MOM protecting group under acidic conditions.

Q2: How can I quickly assess the purity of my sample?

A2: Thin-Layer Chromatography (TLC) is an effective initial assessment tool. A recommended TLC system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) on silica gel plates.[2] The product, being less polar than the starting material, will have a higher Rf value. Visualization under UV light (254 nm) is typically effective for these aromatic compounds. Staining with a p-anisaldehyde or ferric chloride solution can also be used, with the latter being particularly useful for identifying the phenolic hydroxyl group of the isovanillin impurity.[2][3]

Q3: Is the methoxymethyl (MOM) protecting group stable during purification?

A3: The MOM group is an acetal, making it sensitive to acidic conditions.[4] While generally stable in weakly acidic to strongly basic environments, prolonged exposure to silica gel, which can be slightly acidic, may lead to partial deprotection, especially if acidic eluents are used.[5] It is crucial to use neutral glassware and high-purity solvents to minimize degradation.

Q4: My compound is a low-melting solid (M.P. 32 °C). Are there special considerations for its purification? [1]

A4: Yes, low-melting solids can "oil out" during recrystallization if the boiling point of the solvent is significantly higher than the compound's melting point.[6] This results in the formation of an impure oil instead of crystals. Strategies to mitigate this include using a lower-boiling solvent system or cooling the solution very slowly to encourage crystal nucleation over oiling out.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 4-Methoxy-3-(methoxymethoxy)benzaldehyde.

Problem 1: Persistent Impurity after a Single Purification Step

-

Observation: TLC or HPLC analysis shows the presence of the starting material (isovanillin) even after column chromatography or recrystallization.

-

Causality: The polarity difference between the product and the starting material may not be sufficient for complete separation in a single step, especially with high initial impurity levels.

-

Solution Workflow:

Caption: Multi-step purification workflow.

A sequential purification approach is often more effective. Consider an initial wash with a sodium bisulfite solution to selectively remove the aldehyde starting material as a water-soluble adduct.[5] Subsequent column chromatography can then more effectively separate the target compound from other non-aldehydic impurities. A final recrystallization step can be used for "polishing" to achieve high purity.

Problem 2: "Oiling Out" During Recrystallization

-

Observation: Instead of forming crystals upon cooling, the compound separates as an oil.

-

Causality: The melting point of 4-Methoxy-3-(methoxymethoxy)benzaldehyde is low (32 °C), and if the solvent's boiling point is too high, the compound may melt in the hot solution and not have a sufficient driving force to crystallize upon cooling.[1][6][7]

-

Troubleshooting Steps:

-

Re-dissolve: Gently warm the solution to re-dissolve the oil.

-

Add more solvent: Add a small amount of the more non-polar solvent (e.g., hexane in an ethyl acetate/hexane system) to slightly decrease the overall solubility.

-

Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help.

-

Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[8]

-

Lower Temperature: Once at room temperature, gradually cool the flask in an ice bath and then a freezer.

-

Problem 3: Product Decomposition on Silica Gel Column

-

Observation: TLC analysis of the collected column fractions shows a new spot with a lower Rf, corresponding to the deprotected starting material (isovanillin).

-

Causality: The silica gel used for chromatography can be slightly acidic, leading to the cleavage of the acid-labile MOM protecting group.[5]

-

Preventative Measures:

-

Neutralize Silica: Prepare a slurry of silica gel in a solvent containing a small amount of a neutral or slightly basic additive, such as triethylamine (0.1-1% v/v), before packing the column.

-

Minimize Residence Time: Run the column efficiently without unnecessary delays.

-

Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, though this may require re-optimization of the solvent system.

-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a starting point and may require optimization based on the impurity profile of your specific batch.

-

TLC Analysis:

-

Prepare a TLC developing chamber with a hexane:ethyl acetate (7:3 v/v) mobile phase.

-

Spot a small amount of the crude material on a silica gel TLC plate.

-

Develop the plate and visualize under UV light (254 nm). The product should have a higher Rf than the isovanillin impurity.

-

-

Column Preparation:

-

Dry pack a glass column with silica gel (230-400 mesh).

-

Wet the column with hexane, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude 4-Methoxy-3-(methoxymethoxy)benzaldehyde in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble samples, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate).

-